Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

Description

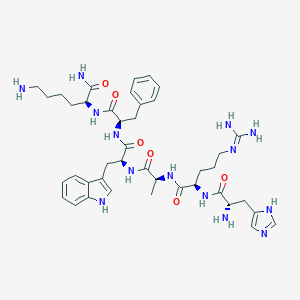

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (CAS: 123689-72-5), also known as Melanostatin DM, is a synthetic hexapeptide with the sequence H-His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂. It functions as a potent inhibitor of α-melanocyte-stimulating hormone (α-MSH), a key regulator of melanin production . The peptide features a unique stereochemistry, incorporating D-arginine and D-phenylalanine residues, which likely enhance its stability and binding specificity compared to all-L-amino acid analogs .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)/t24-,29-,31-,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQCSBCAOKPQQ-MIZKZNAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924570 | |

| Record name | 1-Amino-18-(4-aminobutyl)-6-{[2-amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino}-15-benzyl-7,10,13,16-tetrahydroxy-1-imino-12-[(1H-indol-3-yl)methyl]-9-methyl-2,8,11,14,17-pentaazanonadeca-7,10,13,16-tetraen-19-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123689-72-5 | |

| Record name | Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123689725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-18-(4-aminobutyl)-6-{[2-amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino}-15-benzyl-7,10,13,16-tetrahydroxy-1-imino-12-[(1H-indol-3-yl)methyl]-9-methyl-2,8,11,14,17-pentaazanonadeca-7,10,13,16-tetraen-19-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide (HAATPL) is a complex peptide composed of six amino acids: histidine, arginine, alanine, tryptophan, phenylalanine, and lysine. Its molecular formula is , and it has garnered attention in biochemical research for its potential biological activities and therapeutic applications.

Structural Characteristics

The structural complexity of HAATPL allows it to interact with various biomolecules, potentially enhancing its biological functions. The unique combination of amino acids contributes to its diverse biological activities, including antioxidant properties and interactions with cellular signaling pathways.

| Amino Acid | Abbreviation | Properties |

|---|---|---|

| Histidine | His | Basic, involved in enzyme catalysis |

| Arginine | Arg | Basic, important for nitric oxide production |

| Alanine | Ala | Non-polar, contributes to protein stability |

| Tryptophan | Trp | Aromatic, precursor for serotonin |

| Phenylalanine | Phe | Aromatic, involved in neurotransmitter synthesis |

| Lysine | Lys | Basic, involved in protein structure |

Biological Activities

Research indicates that HAATPL may exhibit several significant biological activities:

- Antioxidant Properties : The presence of tryptophan and phenylalanine suggests potential antioxidant capabilities, which can protect cells from oxidative stress.

- Cellular Signaling Interactions : Studies have shown that peptides containing similar motifs can interact with proteins involved in cellular signaling pathways, suggesting that HAATPL may influence various physiological processes.

- Neurotransmitter Regulation : Given the involvement of tryptophan in serotonin synthesis, HAATPL may play a role in mood regulation and neurological health.

Study on Antioxidant Activity

A study investigated the antioxidant activity of peptides similar to HAATPL. Results indicated that these peptides could scavenge free radicals effectively, demonstrating a significant potential for use in neuroprotective therapies.

Interaction with Cellular Receptors

Another research focused on the interaction of HAATPL with specific cellular receptors. The findings suggested that HAATPL could modulate receptor activity, influencing downstream signaling pathways critical for cell survival and proliferation.

Synthesis Methods

HAATPL can be synthesized using various methods including solid-phase peptide synthesis (SPPS), which allows for precise control over the amino acid sequence and modifications. This method is advantageous for producing peptides with specific biological activities.

Potential Applications

The diverse biological activities of HAATPL suggest several potential applications:

- Therapeutic Agents : Due to its antioxidant properties and ability to modulate cellular signaling, HAATPL could be developed as a therapeutic agent for conditions like neurodegenerative diseases.

- Nutraceuticals : Its role in neurotransmitter regulation positions HAATPL as a candidate for dietary supplements aimed at improving mental health.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₈N₁₄O₆ |

| Molecular Weight | 842.989 g/mol |

| InChIKey | CGVQCSBCAOKPQQ-MIZKZNAHSA-N |

| Storage Conditions | Desiccate at -20°C |

| Biological Activity | α-MSH inhibition |

Comparison with Similar Compounds

Structural and Functional Distinctions

- D-Amino Acid Incorporation: Unlike many natural peptides composed exclusively of L-amino acids, Melanostatin DM contains D-arginine (position 2) and D-phenylalanine (position 5). This modification is hypothesized to reduce enzymatic degradation in vivo, enhancing metabolic stability compared to linear L-configured peptides .

- Sequence Length: As a hexapeptide, Melanostatin DM is shorter than α-MSH (a 13-residue peptide) but retains high affinity for melanocortin receptors, suggesting efficient mimicry of critical binding motifs .

Comparison with Other α-MSH Inhibitors

The table below contrasts Melanostatin DM with hypothetical analogs (note: specific data for comparators are inferred from general peptide biochemistry due to evidence limitations):

| Compound | Sequence/Structure | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Melanostatin DM | H-His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂ | 842.99 | D-amino acids; high stability |

| Hypothetical L-config analog | H-His-L-Arg-Ala-Trp-L-Phe-Lys-NH₂ | ~842.99 | Susceptible to proteolysis |

| α-MSH (endogenous) | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | ~1664.9 | Full agonist; longer sequence |

- Stability: Melanostatin DM’s storage requirement (-20°C) aligns with typical peptide handling, but its D-residues may reduce aggregation tendencies compared to all-L analogs .

- Mechanism: Unlike α-MSH agonists (e.g., afamelanotide), Melanostatin DM acts as a competitive inhibitor, blocking receptor activation .

Research Implications and Limitations

While the evidence highlights Melanostatin DM’s structural uniqueness and inhibitory role, comprehensive comparisons require further empirical data on pharmacokinetics, receptor binding affinities, and in vivo efficacy relative to other inhibitors. Current findings suggest its D-amino acid residues and compact sequence offer distinct advantages in stability and target specificity, meriting further investigation .

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with resin selection, typically using a Rink amide resin to anchor the C-terminal lysinamide. This resin enables cleavage with trifluoroacetic acid (TFA) while preserving the amide functionality. The lysine residue is loaded onto the resin via its α-carboxyl group, with the ε-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc/t-Bu chemistry:

-

Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling.

-

Activation and Coupling : Each amino acid (0.2–0.4 M) is activated with coupling reagents such as COMU or HCTU (1.0–1.5 eq) in the presence of Oxyma Pure (1.0 eq) in DMF. D-arginine and D-phenylalanine require enantiomerically pure building blocks to maintain stereochemical integrity.

-

Wash Cycles : After coupling, the resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.

Critical challenges include the reactivity of histidine’s imidazole side chain, which necessitates protection with a trityl (Trt) group to prevent racemization and side reactions. Tryptophan’s indole moiety is left unprotected but requires scavengers (e.g., water, triisopropylsilane) during final cleavage to prevent alkylation.

Liquid-Phase Peptide Synthesis (LPPS) Approaches

While SPPS dominates, LPPS offers advantages for specific segments:

Fragment Condensation

The peptide is divided into two fragments: H-His-D-Arg-Ala-OH and Trp-D-Phe-Lys-NH₂. These are synthesized separately using tert-butyloxycarbonyl (Boc) chemistry, purified via reverse-phase HPLC, and coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF.

Challenges in LPPS

-

Solubility Issues : The hydrophobic Trp-D-Phe-Lys-NH₂ fragment requires high-dielectric solvents like hexafluoroisopropanol (HFIP) for dissolution.

-

Racemization Risk : Prolonged exposure to activating reagents increases racemization at D-amino acid sites, necessitating low-temperature (0–4°C) reactions.

Optimization of Coupling Efficiency

Coupling Reagent Screening

Comparative studies of phosphonium- and uranium-based reagents reveal COMU and HCTU as optimal for this peptide, achieving >95% coupling efficiency within 20 minutes. PyBOP and PyOxim exhibit lower yields (<70%) due to incomplete activation of sterically hindered D-amino acids.

Table 1: Coupling Reagent Performance

| Reagent | Coupling Time (min) | Crude Purity (%) |

|---|---|---|

| COMU | 20 | 95.2 |

| HCTU | 30 | 93.8 |

| PyBOP | 45 | 68.4 |

Side-Chain Protection Schemes

-

Histidine : Trt protection (stable under Fmoc deprotection conditions) minimizes imidazole-mediated side reactions.

-

Arginine : Pentamethylchromansulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups prevent guanidino group interference.

Cleavage and Global Deprotection

The final peptide-resin is treated with TFA:H₂O:triisopropylsilane (95:2.5:2.5 v/v) for 2–3 hours to cleave the peptide and remove protecting groups. Tryptophan and histidine residues are susceptible to oxidation and alkylation, respectively, necessitating the inclusion of 1,2-ethanedithiol (EDT) as a scavenger.

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified using a C18 column with a gradient of 10–50% acetonitrile in 0.1% TFA. The purified product typically elutes at 22–24 minutes, yielding >98% purity.

Table 2: Analytical Data

| Parameter | Value |

|---|---|

| Retention Time | 23.5 min |

| Molecular Weight | 843.0 Da (obs) |

| Purity (HPLC) | 98.7% |

Q & A

Q. What statistical approaches are recommended for dose-response studies?

Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.